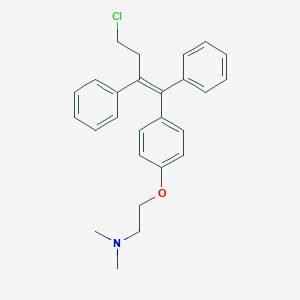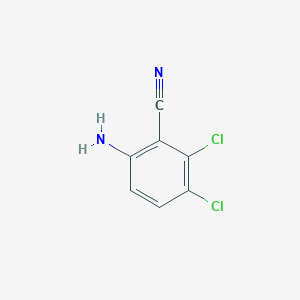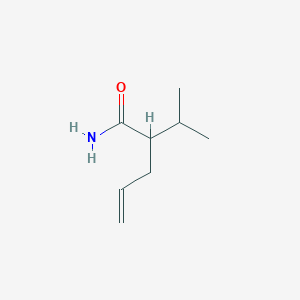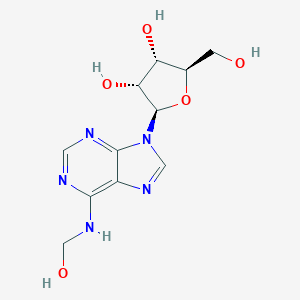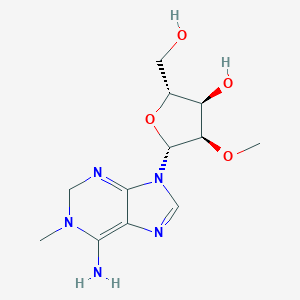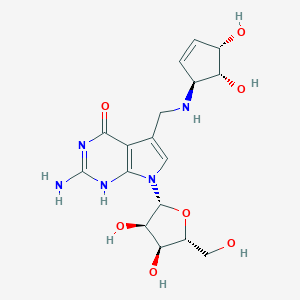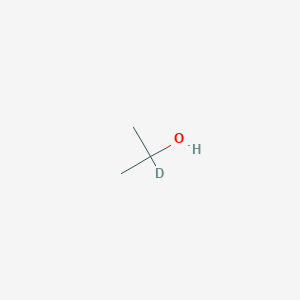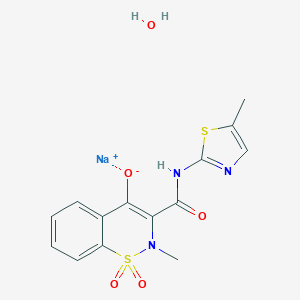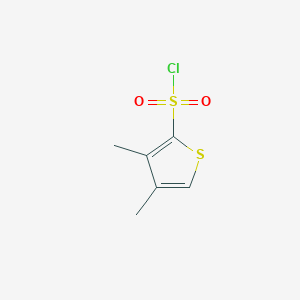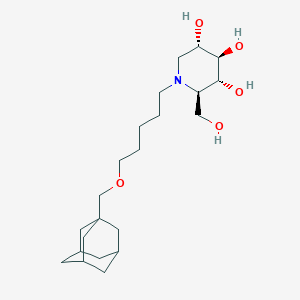
2-Bromopropane-2-d1
Übersicht
Beschreibung
2-Bromopropane-2-d1, also known as Isopropyl-2-d1 bromide, is a chemical compound with the linear formula (CH3)2CDBr . It has a molecular weight of 124.00 and is used in closed systems in factories, mainly as an intermediate for medicines, pesticides, and other chemicals .
Synthesis Analysis
2-Bromopropane-2-d1 is prepared by heating isopropanol with hydrobromic acid . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Molecular Structure Analysis
The molecular structure of 2-Bromopropane-2-d1 is represented by the linear formula (CH3)2CDBr . It has a molecular weight of 122.992 Da and a monoisotopic mass of 121.973106 Da .Chemical Reactions Analysis
In an elimination reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Physical And Chemical Properties Analysis
2-Bromopropane-2-d1 has a density of 1.321 g/mL at 25 °C, a boiling point of 59 °C, and a refractive index n20/D of 1.4252 . It also has a flash point of 19.4±0.0 °C .Wissenschaftliche Forschungsanwendungen
Toxicity and Occupational Health Risks
2-Bromopropane, primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals, has been identified as posing significant reproductive and hematopoietic toxicity. Studies have shown its adverse effects on both male and female reproductive organs as well as on hematopoietic organs. In males, it can damage spermatogonia, leading to impaired testicular function. In females, its exposure may disturb the estrous cycle and cause loss of oocytes, indicating ovarian dysfunction. Additionally, exposure to 2-bromopropane could result in bone marrow impairment, manifesting as pancytopenia. Although its mutagenic potential appears weak in bacterial assays, the need for stringent occupational exposure limits has been emphasized to mitigate these risks (Takeuchi, Ichihara, & Kamijima, 1997).
Environmental and Health Surveillance
The environmental persistence of 2-bromopropane and related compounds poses a significant challenge for public health, necessitating ongoing surveillance and research into its effects. Studies have highlighted the importance of monitoring and understanding the environmental concentrations of such substances to assess their potential impact on human health and the environment effectively. This includes investigating the sources, distribution, and toxicokinetics of 2-bromopropane to develop comprehensive strategies for managing its risks and reducing exposure (Koch & Sures, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-2-deuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584007 | |
| Record name | 2-Bromo(2-~2~H)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropane-2-d1 | |
CAS RN |
4067-80-5 | |
| Record name | 2-Bromo(2-~2~H)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4067-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



